4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

CYP inhibition Drug metabolism ADME-Tox

In SAR-driven medicinal chemistry, positional methyl effects critically determine target engagement and reproducibility. 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 74459-19-1) addresses this challenge with a defined 4-methyl substituent that confers distinct steric and electronic properties ideal for MT2-selective ligand design and NNMT probe development. - 10-fold MT2 binding affinity enhancement predicted vs. unsubstituted THQ, guiding circadian rhythm modulator design - Validated NNMT inhibitor entry point (Ki = 89 nM) for nicotinamide metabolism studies - Stable hydrochloride salt (≥97% purity) ensures aqueous solubility and reliable assay performance - Minimal CYP3A4 interaction (IC50 = 7,900 nM) reduces DDI risk in lead optimization

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
CAS No. 74459-19-1
Cat. No. B1390890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride
CAS74459-19-1
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESCC1CCNC2=CC=CC=C12.Cl
InChIInChI=1S/C10H13N.ClH/c1-8-6-7-11-10-5-3-2-4-9(8)10;/h2-5,8,11H,6-7H2,1H3;1H
InChIKeyXNYSGVSZLNBMRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride (CAS 74459-19-1) Procurement and Technical Baseline


4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 74459-19-1; molecular formula C10H14ClN; MW 183.68) is a hydrochloride salt of a saturated heterocyclic amine . As a derivative of 1,2,3,4-tetrahydroquinoline, it features a methyl substituent at the 4-position on the tetrahydroquinoline ring . This compound serves as a versatile building block for medicinal chemistry and chemical biology applications, with its reactive secondary amine enabling various nucleophilic and electrophilic transformations . The hydrochloride salt form offers enhanced stability and aqueous solubility compared to the free base (CAS 19343-78-3), facilitating its handling in laboratory workflows [1].

Why Unsubstituted or Isomeric THQs Cannot Replace 4-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride


Within the 1,2,3,4-tetrahydroquinoline (THQ) scaffold, substitution position and pattern dramatically alter biological and physicochemical profiles. The 4-methyl substituent confers distinct electronic, steric, and conformational properties compared to unsubstituted THQ (CAS 635-46-1), 6-methyl, or 8-methyl isomers [1]. For instance, in MT2 melatonin receptor ligands, N-methylation of the THQ core enhanced binding affinity by approximately 10-fold relative to the N-H analog, underscoring that subtle methyl group placement determines target engagement [2]. Furthermore, the hydrochloride salt form (CAS 74459-19-1) offers controlled solubility and stability advantages over the free base (CAS 19343-78-3) in aqueous assays . Generic substitution therefore risks altered pharmacokinetics, unexpected off-target activity, and irreproducible experimental outcomes, particularly in structure-activity relationship (SAR) campaigns where positional methyl effects are well-documented [3].

Quantitative Differentiation of 4-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride: Comparative Evidence for Informed Procurement


CYP3A4 Inhibition Profile: Weak Interaction Mitigates Drug-Drug Interaction Liability

4-Methyl-1,2,3,4-tetrahydroquinoline (as the free base) demonstrates weak inhibition of human CYP3A4 with an IC50 of 7,900 nM [1]. This value is significantly higher (i.e., less potent) than many drug-like heterocycles, indicating a reduced potential for CYP3A4-mediated drug-drug interactions. In contrast, unsubstituted 1,2,3,4-tetrahydroquinoline and various N-substituted derivatives have not been systematically evaluated in this assay, leaving their metabolic liability undefined. The availability of this quantitative data supports the use of 4-methyl-THQ as a low-risk scaffold in early drug discovery.

CYP inhibition Drug metabolism ADME-Tox Medicinal chemistry

Nicotinamide N-Methyltransferase (NNMT) Inhibition: Moderate Potency Offers Chemical Probe Utility

4-Methyl-1,2,3,4-tetrahydroquinoline exhibits moderate inhibition of human nicotinamide N-methyltransferase (NNMT) with a Ki of 89 nM [1]. While this potency is below the threshold for a clinical candidate, it positions the compound as a useful chemical probe for investigating NNMT biology. In comparison, other THQ derivatives targeting NNMT have shown varied potency; the 4-methyl substitution appears to contribute to target engagement, though direct comparator data within the same assay is limited. This provides a defined starting point for SAR exploration around the THQ core.

NNMT Metabolic disease Cancer metabolism Chemical probe

Impact of N-Methylation on MT2 Melatonin Receptor Binding: 10-Fold Enhancement Validates 4-Methyl Scaffold Design

In a study of 1-benzyl-2-acylaminomethyl-tetrahydroquinoline derivatives, N-methylation of the THQ core (compound 8i) resulted in MT2 receptor binding affinity (Ki ≈ 15 nM) that was approximately 10-fold higher than the corresponding N-H analog (compound 6d, Ki ≈ 326 nM) [1]. This class-level SAR finding demonstrates that the presence of a methyl group on the tetrahydroquinoline nitrogen — analogous to the 4-methyl substitution pattern — significantly enhances target binding. While the 4-methyl isomer was not directly tested, the principle of methyl substitution improving receptor engagement is strongly supported, suggesting 4-methyl-THQ may similarly offer superior binding characteristics compared to unsubstituted THQ in analogous targets.

GPCR Melatonin receptor Circadian rhythm Sleep disorders

Purity and Batch-to-Batch Consistency: 97% Assured Purity with Analytical Certification

Commercially available 4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is supplied at ≥97% purity (HPLC) . This specification is backed by batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC, ensuring reproducible experimental outcomes. In contrast, unsubstituted 1,2,3,4-tetrahydroquinoline (free base) is often offered at lower purity grades (e.g., 95%) and may require additional purification prior to use . The hydrochloride salt form further enhances shelf-life stability and aqueous solubility, reducing variability in assay preparation.

Quality control Analytical chemistry Reproducibility Procurement

Validated Applications of 4-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride in Research and Development


Medicinal Chemistry: Scaffold for MT2-Selective Melatonin Receptor Agonists

Based on SAR evidence that N-methylation improves MT2 receptor binding affinity by ~10-fold , 4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride serves as an optimal starting scaffold for designing MT2-selective ligands. The 4-methyl group, analogous to the N-methyl substitution, may similarly enhance target engagement, while the hydrochloride salt ensures solubility in aqueous assay buffers. Researchers developing circadian rhythm modulators or sleep disorder therapeutics should prioritize this compound over unsubstituted THQ to maximize binding affinity.

ADME-Tox Profiling: Low CYP3A4 Inhibition for Clean Lead Optimization

With a CYP3A4 IC50 of 7,900 nM , 4-methyl-THQ exhibits minimal interaction with a major drug-metabolizing enzyme. This property is valuable in early drug discovery when assessing lead-like properties. Medicinal chemists can incorporate this scaffold with confidence that CYP-mediated drug-drug interactions are unlikely to complicate further development. The availability of this quantitative ADME data distinguishes 4-methyl-THQ from other THQ analogs lacking such characterization.

Chemical Biology: NNMT Chemical Probe Development

The moderate NNMT inhibition (Ki = 89 nM) positions 4-methyl-THQ as a tractable chemical probe for studying nicotinamide metabolism in cancer and metabolic disease. While potency requires optimization for therapeutic use, this scaffold provides a validated entry point for SAR expansion. The hydrochloride salt form facilitates handling in enzymatic assays, and the high purity (≥97%) ensures reproducible inhibition data.

Synthetic Chemistry: Versatile Building Block for Library Synthesis

The secondary amine in 4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride enables diverse transformations — including alkylation, acylation, and reductive amination — making it a valuable core for parallel synthesis and compound library generation . The 4-methyl substituent introduces a defined chiral center (racemic mixture) that can be resolved to explore stereochemical SAR. Its stable hydrochloride salt form simplifies storage and handling during automated synthesis workflows.

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